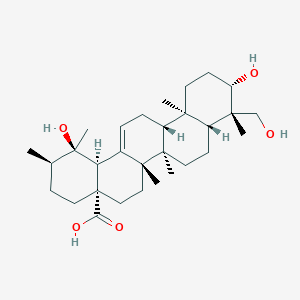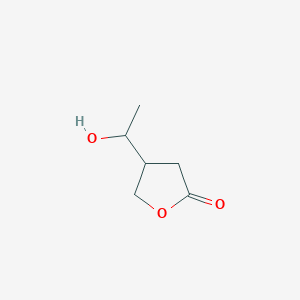
4-(1-Hydroxyethyl)-gamma-butanolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-hydroxyethyl)-gamma-butanolactone is a butan-4-olide that is gamma-butanolactone substituted by a 1-hydroxyethyl group at position 4. It has a role as a metabolite. It is a butan-4-olide and a secondary alcohol.
Applications De Recherche Scientifique
Metabolism and Disposition : 1,4-butanediol, closely related to 4-(1-Hydroxyethyl)-gamma-butanolactone, is rapidly absorbed and metabolized into gamma-hydroxybutyric acid in both animals and humans, reflecting the toxicological profile of gamma-hydroxybutyric acid (Irwin, 1996).
Neuropharmacological Effects : Research indicates that substances like 1,4-butanediol and gamma-butyrolactone, which are structurally and functionally similar to 4-(1-Hydroxyethyl)-gamma-butanolactone, exhibit neuropharmacological effects akin to gamma-hydroxybutyrate (GHB). These effects include alterations in mental status and respiratory depression (Mason & Kerns, 2002).
Behavioral Effects : Gamma-hydroxybutyrate and its precursors, including compounds similar to 4-(1-Hydroxyethyl)-gamma-butanolactone, strongly influence behaviors related to core human functions such as food intake, sexual behavior, and sleep-wake regulation (Bosch & Seifritz, 2016).
Toxicity and Overdose : The ingestion of substances like 1,4-butanediol can lead to toxic effects and overdose, resulting in clinical findings such as vomiting, respiratory depression, and even death. These findings highlight the importance of understanding the toxicological profile of similar compounds (Zvosec et al., 2001).
Pharmacokinetics : Studies on the pharmacokinetics of gamma-hydroxybutyrate and related substances, such as 1,4-butanediol, demonstrate rapid absorption, distribution, and elimination, highlighting their impact on the central nervous system (Brenneisen et al., 2004).
Propriétés
Nom du produit |
4-(1-Hydroxyethyl)-gamma-butanolactone |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4-(1-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3 |
Clé InChI |
SDQNMZALKPBELF-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)OC1)O |
SMILES canonique |
CC(C1CC(=O)OC1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



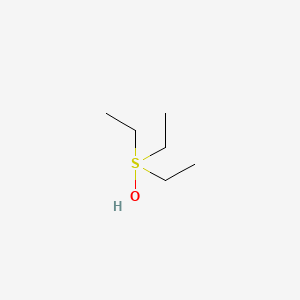
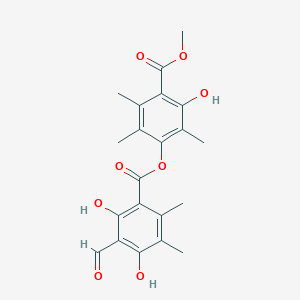
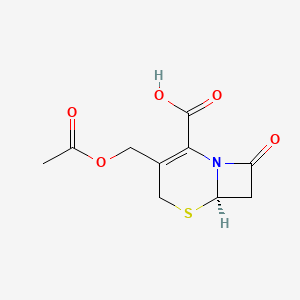
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
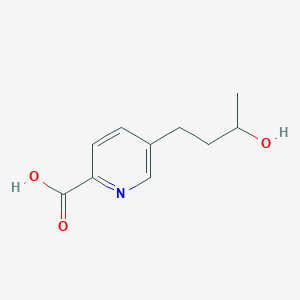
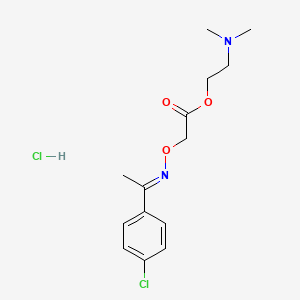
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
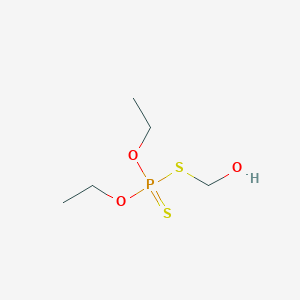
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
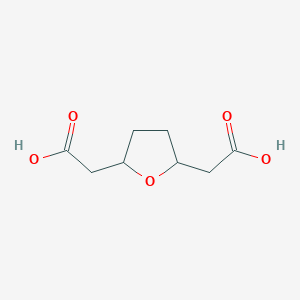
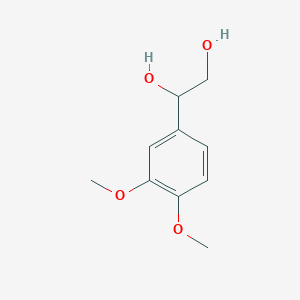
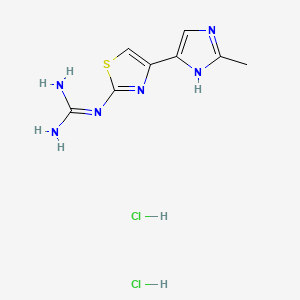
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
